p-Mentha-1,3,8-triene
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Overview
Description
P-mentha-1,3,8-triene is a monoterpene that is cyclohexa-1,3-diene substituted at positions 1 and 4 by methyl and prop-1-en-2-yl groups respectively. It has a role as a plant metabolite, a human xenobiotic metabolite and a volatile oil component. It is a monoterpene and a cyclohexadiene. It derives from a p-menthane.
p-Mentha-1, 3, 8-triene, also known as 1, 3, 8-menthatriene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Mentha-1, 3, 8-triene is considered to be a practically insoluble (in water) and relatively neutral molecule. p-Mentha-1, 3, 8-triene has been detected in multiple biofluids, such as feces and saliva. Within the cell, p-mentha-1, 3, 8-triene is primarily located in the membrane (predicted from logP) and cytoplasm. p-Mentha-1, 3, 8-triene can be biosynthesized from p-menthane. p-Mentha-1, 3, 8-triene is a camphor, herbal, and turpentine tasting compound that can be found in dill, herbs and spices, and parsley. This makes p-mentha-1, 3, 8-triene a potential biomarker for the consumption of these food products.
Scientific Research Applications
Photochemical Reactions
Research has explored the photochemical and thermal behavior of p-Mentha-1,3,8-triene, revealing its involvement in reactions such as dehydration, ring opening, and dimerization. These studies are significant in understanding the chemical pathways and potential applications of this compound in various fields (Spraul, Nitz, & Drawert, 1991).
Synthesis and Olfactory Evaluation
The compound has been synthesized and characterized for its olfactory properties. Studies in this area provide insights into the potential use of this compound in fragrances and flavorings, highlighting its floral and herbaceous notes (Radoias, Bosilcov, Ciocan-Tarța, & Bacher, 2017).
Essential Oil Composition
Research on the essential oils of various plants, including Malagasy endemic species, has identified this compound as a key component. These studies are crucial for understanding the biochemical makeup of essential oils and their potential applications in aromatherapy and other therapeutic fields (Rakotonandrasana et al., 2019).
Aroma Compounds in Parsley
Investigations into the key odorants of parsley have found that this compound is one of the character impact flavor compounds of this herb. Understanding these compounds is essential for the food industry and the development of flavorings and fragrances (Masanetz & Grosch, 1998).
Insecticidal Properties
Studies on the insecticidal properties of Mentha species have highlighted the potential use of this compound in natural pest control solutions. This line of research is particularly relevant for developing environmentally friendly insecticides (Kumar, Mishra, Malik, & Satya, 2011).
Essential Oil Biosynthesis
Research on essential oil biosynthesis in plants like Mentha arvensis L. involves understanding the role of compounds like this compound. This knowledge is crucial for the cultivation and genetic engineering of plants for improved oil production and quality (Tiwari, 2016).
Properties
CAS No. |
18368-95-1 |
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Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1-methyl-4-prop-1-en-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4,6H,1,5,7H2,2-3H3 |
InChI Key |
XNMPFDIYAMOYRM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(CC1)C(=C)C |
Canonical SMILES |
CC1=CC=C(CC1)C(=C)C |
18368-95-1 | |
Synonyms |
p-menthatriene,p-mentha-1,3,8-triene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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